

Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethyl-3-methoxyisoxazole is a versatile heterocyclic compound. While extensively utilized as a building block in pharmaceutical and agrochemical synthesis, its unique structural features—a reactive primary amine and a stable isoxazole ring—present significant opportunities in the field of material science.[1] The isoxazole moiety can impart desirable properties such as thermal stability and specific optical characteristics to polymeric structures. [2] The aminomethyl group serves as a key functional handle for polymerization reactions, particularly for the synthesis of polyamides and polyimides.[3]

These application notes provide an overview of the potential uses of **5-Aminomethyl-3-methoxyisoxazole** in the development of advanced polymers and outline detailed protocols for their synthesis and characterization.

Potential Applications in Material Science

The incorporation of the **5-Aminomethyl-3-methoxyisoxazole** moiety into polymer backbones can lead to materials with unique properties suitable for a range of applications:



- High-Performance Thermoplastics: The rigidity and polarity of the isoxazole ring can
 contribute to high glass transition temperatures (Tg) and excellent thermal stability in the
 resulting polymers, making them suitable for applications in the aerospace and electronics
 industries.[4]
- Advanced Coatings and Adhesives: Polyamides derived from this monomer could exhibit strong adhesion to various substrates due to the presence of polar amide and isoxazole groups, leading to their use as high-performance coatings and adhesives.
- Liquid Crystalline Polymers: The rigid, rod-like structure of isoxazole derivatives has been shown to promote the formation of liquid crystalline phases.[2] Polymers incorporating 5-Aminomethyl-3-methoxyisoxazole could therefore be explored for applications in optical films and display technologies.
- Specialty Fibers: The semi-crystalline nature of polyamides can be leveraged to produce high-strength fibers for use in textiles, composites, and filtration media.

Data Presentation: Predicted Properties of Isoxazole-Based Polyamide

The following table summarizes the predicted quantitative data for a hypothetical polyamide synthesized from **5-Aminomethyl-3-methoxyisoxazole** and a standard diacid chloride, such as terephthaloyl chloride. These predictions are based on typical values for aromatic polyamides and poly(benzoxazole imide)s.[5]



Property	Predicted Value	Test Method
Glass Transition Temp. (Tg)	250 - 290 °C	DSC
5% Weight Loss Temp. (Td5%)	480 - 530 °C (in N ₂)	TGA
Tensile Strength	90 - 120 MPa	ASTM D638
Tensile Modulus	2.5 - 3.5 GPa	ASTM D638
Elongation at Break	3.0 - 6.0 %	ASTM D638
Inherent Viscosity	0.8 - 1.2 dL/g	Ubbelohde Viscometer
Solubility	Soluble in polar aprotic solvents (e.g., NMP, DMAc)	Visual Inspection

Experimental Protocols Synthesis of Poly(isoxazole-amide) via Solution Polymerization

This protocol describes the synthesis of a polyamide from **5-Aminomethyl-3-methoxyisoxazole** and terephthaloyl chloride.

Materials:

- **5-Aminomethyl-3-methoxyisoxazole** (purified)
- Terephthaloyl chloride (recrystallized)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Pyridine, anhydrous
- Methanol
- Nitrogen gas (high purity)

Equipment:



- Three-necked round-bottom flask
- Mechanical stirrer
- Nitrogen inlet and outlet
- Dropping funnel
- Ice water bath
- Heating mantle with temperature controller
- · Buchner funnel and filter paper
- Vacuum oven

Procedure:

- Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
- Add 5-Aminomethyl-3-methoxyisoxazole and anhydrous NMP to the flask.
- Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.
- Cool the flask to 0-5 °C using an ice water bath.
- Add anhydrous pyridine to the solution as an acid scavenger.
- Dissolve terephthaloyl chloride in anhydrous NMP in the dropping funnel.
- Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours under a nitrogen atmosphere.
- Precipitate the polymer by slowly pouring the viscous polymer solution into a beaker of rapidly stirring methanol.



- Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
- Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
- Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Poly(isoxazole-amide)

- a) Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To confirm the formation of the amide linkage and the presence of the isoxazole ring.
- Procedure: Record the FTIR spectrum of a thin film of the polymer cast from an NMP solution or as a KBr pellet.
- Expected Peaks:
 - ~3300 cm⁻¹ (N-H stretching of amide)
 - ~1650 cm⁻¹ (C=O stretching of amide I)
 - ~1540 cm⁻¹ (N-H bending of amide II)
 - ~1600, 1490 cm⁻¹ (C=C and C=N stretching of aromatic and isoxazole rings)
 - ~1240 cm⁻¹ (C-O-C stretching of methoxy group)
- b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To elucidate the detailed chemical structure of the polymer.
- Procedure: Dissolve a sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra.
- Expected ¹H Resonances: Signals corresponding to the aromatic protons, the isoxazole ring proton, the aminomethyl protons, and the methoxy protons.

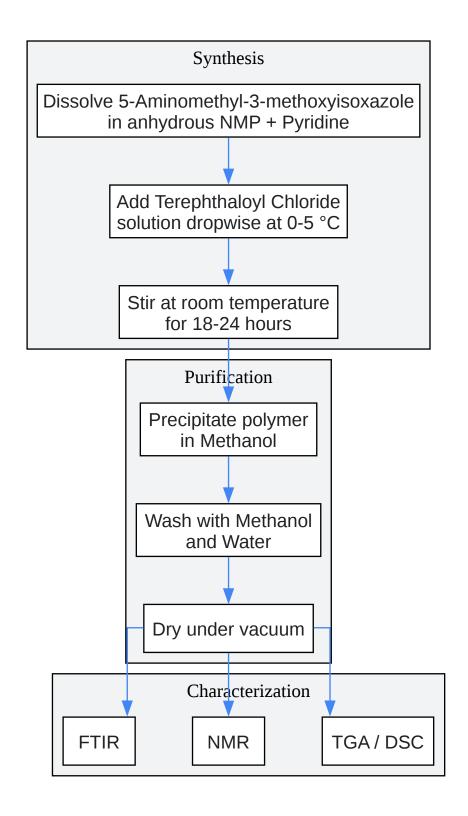


c) Thermal Analysis (TGA and DSC):

- Purpose: To determine the thermal stability and glass transition temperature of the polymer.
- Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td5%).
- Differential Scanning Calorimetry (DSC): Heat a sample of the polymer under nitrogen at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

Visualizations

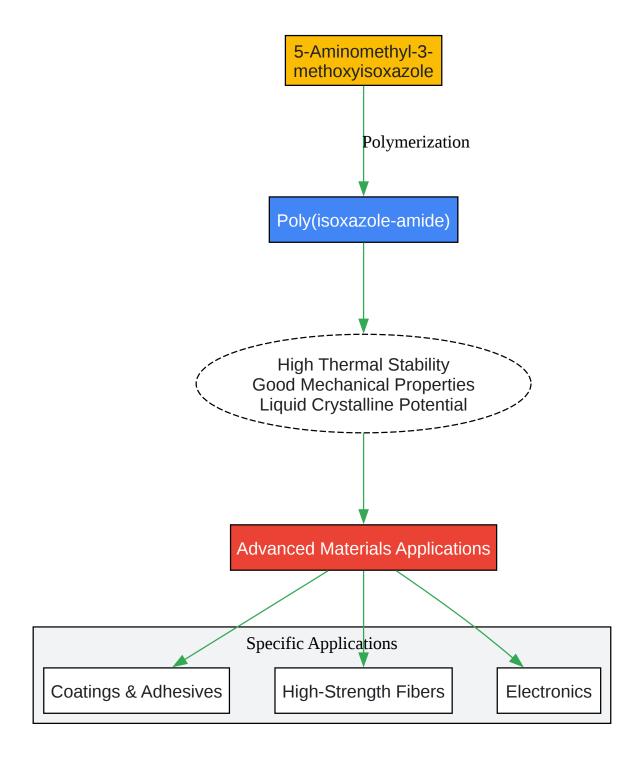




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Caption: Workflow for the synthesis and characterization of a poly(isoxazole-amide).





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Caption: Logical relationships of **5-Aminomethyl-3-methoxyisoxazole** in advanced materials.



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